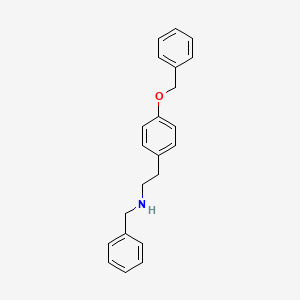![molecular formula C16H15NO4 B11926219 Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate CAS No. 1087735-08-7](/img/structure/B11926219.png)
Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate is an organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a benzyl group attached to a 2,3-dihydrobenzo[b][1,4]dioxin-5-yl moiety through a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated to form 2,3-dihydrobenzo[b][1,4]dioxin-5-amine.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, reaction temperature, and purification techniques are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The benzyl group or the carbamate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
- Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-ol
Uniqueness
Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and carbamate linkage differentiate it from other similar compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
1087735-08-7 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate |
InChI |
InChI=1S/C16H15NO4/c18-16(21-11-12-5-2-1-3-6-12)17-13-7-4-8-14-15(13)20-10-9-19-14/h1-8H,9-11H2,(H,17,18) |
InChI Key |
JNYBAKBVLUHZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


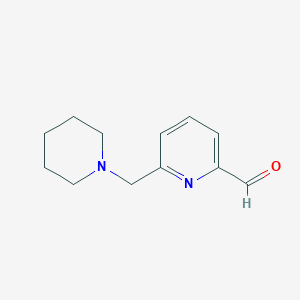

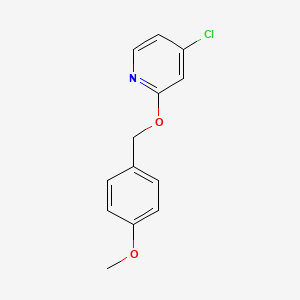
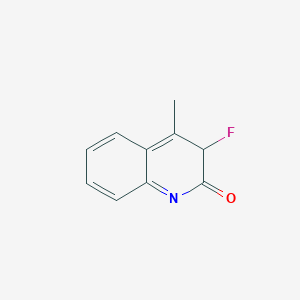

![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)



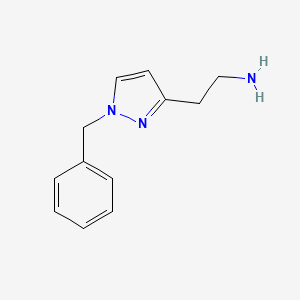
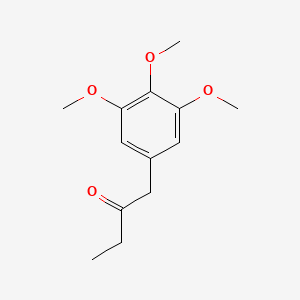
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)
